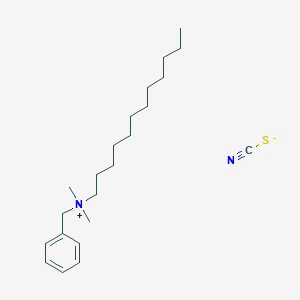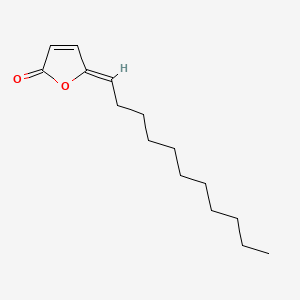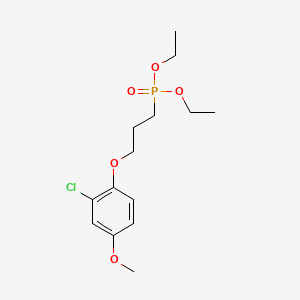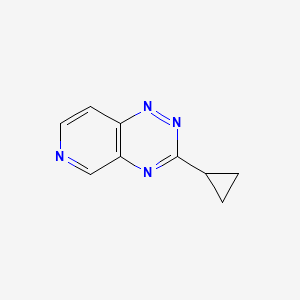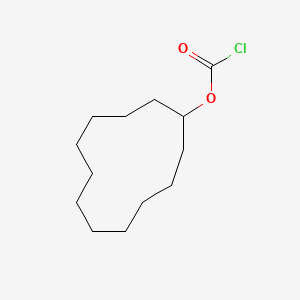
1-Tritetracontene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tritetracontene: is a long-chain hydrocarbon with the molecular formula C₄₃H₈₆ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its structure. This compound is part of the larger family of alkenes, which are known for their unsaturated nature due to the presence of at least one carbon-carbon double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tritetracontene can be synthesized through various methods, including the dehydration of alcohols or the dehydrohalogenation of alkyl halides . One common method involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons or through Fischer-Tropsch synthesis , which involves the conversion of carbon monoxide and hydrogen into hydrocarbons using metal catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tritetracontene undergoes various chemical reactions typical of alkenes, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation can convert it into the corresponding alkane, 1-Tritetracontane.
Substitution: It can participate in halogenation reactions, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl₂ or Br₂) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: 1-Tritetracontane.
Substitution: Dihalogenated alkanes.
Wissenschaftliche Forschungsanwendungen
1-Tritetracontene has various applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Tritetracontene primarily involves its interactions with other molecules through its double bond. This double bond can participate in various chemical reactions, such as addition and substitution, allowing the compound to form new products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Tritetracontane (C₄₃H₈₈): A saturated hydrocarbon with no double bonds, making it less reactive than 1-Tritetracontene.
1-Tetracontene (C₄₀H₈₂): A shorter-chain alkene with similar reactivity but different physical properties due to its shorter chain length.
Uniqueness: this compound is unique due to its long carbon chain combined with the presence of a double bond, which imparts specific chemical reactivity and physical properties. This combination makes it valuable for studying the behavior of long-chain alkenes and their applications in various fields.
Eigenschaften
CAS-Nummer |
66576-76-9 |
|---|---|
Molekularformel |
C43H86 |
Molekulargewicht |
603.1 g/mol |
IUPAC-Name |
tritetracont-1-ene |
InChI |
InChI=1S/C43H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-43H2,2H3 |
InChI-Schlüssel |
MDJGEODRKKEELW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



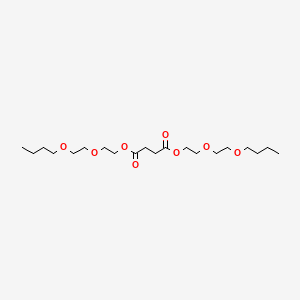
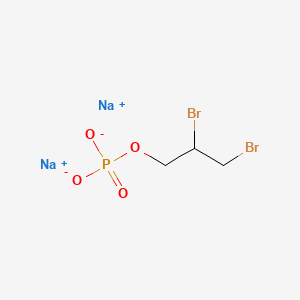
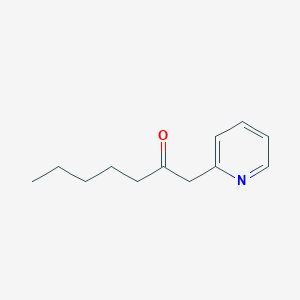
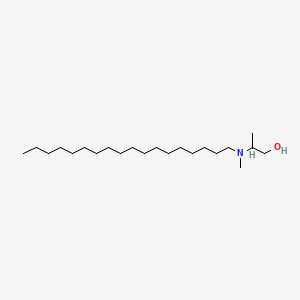

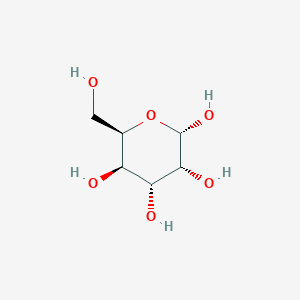
![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

